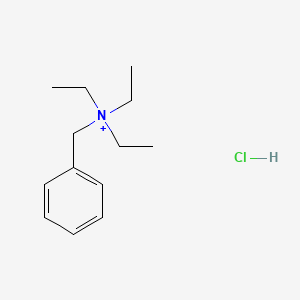

Benzyl(triethyl) ammonium hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyltriethylammonium chloride is a quaternary ammonium salt with the chemical formula C₁₃H₂₂ClN. It is a white crystalline or powdery substance that is highly soluble in water, ethanol, methanol, isopropanol, dimethylformamide, acetone, and dichloromethane . This compound is commonly used as a phase-transfer catalyst in organic synthesis, facilitating reactions between reactants in different phases.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Benzyltriethylammonium chloride can be synthesized through the quaternization of triethylamine with benzyl chloride. The reaction typically involves dissolving triethylamine in a solvent such as polydimethylsiloxane, ethanol, dimethylformamide, or dichloroethane. Benzyl chloride is then added dropwise, and the mixture is heated to around 80°C for several hours . The resulting product is filtered, washed with a solvent like methyl ethyl ketone, and dried to obtain high-purity benzyltriethylammonium chloride .

Industrial Production Methods: In industrial settings, the synthesis of benzyltriethylammonium chloride often involves the use of acetone as a solvent. Triethylamine and benzyl chloride are refluxed in acetone at 63-64°C for about 8 hours. The mixture is then cooled, filtered, and the solid product is washed and dried . This method is efficient, environmentally friendly, and suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: Benzyltriethylammonium chloride is involved in various types of reactions, including:

Nucleophilic Substitution: It acts as a catalyst in nucleophilic substitution reactions, facilitating the transfer of nucleophiles between phases.

Alkylation: It is used in C-alkylation, N-alkylation, O-alkylation, and S-alkylation reactions.

Knoevenagel Condensation: It catalyzes the condensation of carbonyl compounds with active methylene compounds to form olefinic products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as cyanides or thiolates.

Alkylation: Reagents include alkyl halides and substrates like amines, alcohols, or thiols.

Knoevenagel Condensation: Reagents include carbonyl compounds and active methylene compounds.

Major Products:

Nucleophilic Substitution: Products include substituted alkanes or arenes.

Alkylation: Products include alkylated amines, alcohols, or thiols.

Knoevenagel Condensation: Products include olefinic compounds.

Applications De Recherche Scientifique

Benzyltriethylammonium chloride has a wide range of applications in scientific research:

Mécanisme D'action

Benzyltriethylammonium chloride functions as a phase-transfer catalyst by facilitating the transfer of ions or molecules between aqueous and organic phases. The quaternary ammonium ion forms an ion pair with the reactant ion in the aqueous phase, allowing it to dissolve in the organic phase where the reaction occurs . This mechanism enhances the reaction rate and yield by increasing the availability of reactants in the organic phase .

Comparaison Avec Des Composés Similaires

- Benzyltrimethylammonium chloride

- Benzyltributylammonium chloride

- Tetrabutylammonium chloride

- Tetrabutylammonium acetate

- Tetrabutylammonium bromide

Comparison: Benzyltriethylammonium chloride is unique due to its specific structure, which provides optimal solubility and reactivity in phase-transfer catalysis. Compared to benzyltrimethylammonium chloride and benzyltributylammonium chloride, it offers a balance between hydrophilicity and lipophilicity, making it suitable for a wider range of reactions . Tetrabutylammonium salts, while also effective phase-transfer catalysts, have different solubility profiles and may not be as versatile in certain reactions .

Propriétés

Formule moléculaire |

C13H23ClN+ |

|---|---|

Poids moléculaire |

228.78 g/mol |

Nom IUPAC |

benzyl(triethyl)azanium;hydrochloride |

InChI |

InChI=1S/C13H22N.ClH/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;1H/q+1; |

Clé InChI |

HTZCNXWZYVXIMZ-UHFFFAOYSA-N |

SMILES canonique |

CC[N+](CC)(CC)CC1=CC=CC=C1.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-cyanophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12041731.png)

![8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-hexyl-3-methylpurine-2,6-dione](/img/structure/B12041733.png)

![2-[(4-tert-butylbenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12041763.png)

![6-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-YL)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12041779.png)

![2-amino-4-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12041780.png)

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[2-bromo-6-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B12041789.png)

![1-(4-Methyl-benzyl)-4-(4-phenethyl-piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12041800.png)

![2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12041808.png)

![3-(4-ethoxyphenyl)-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12041821.png)